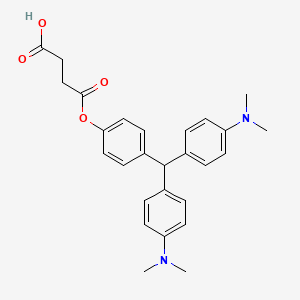
4-(4-(Bis(4-(dimethylamino)phenyl)methyl)phenoxy)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(Bis(4-(dimethylamino)phenyl)methyl)phenoxy)-4-oxobutanoic acid is a complex organic compound characterized by its multifaceted structure, comprising of dimethylamino groups, phenyl rings, and an oxobutanoic acid moiety. This compound has garnered attention for its diverse applications in scientific research, spanning fields like chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:: The synthesis of 4-(4-(Bis(4-(dimethylamino)phenyl)methyl)phenoxy)-4-oxobutanoic acid can involve various intricate organic reactions. One common method involves the condensation of bis(4-(dimethylamino)phenyl)methanol with a derivative of phenoxyacetic acid under acidic conditions, followed by subsequent oxidation to introduce the oxobutanoic acid group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary based on the desired yield and purity.
Industrial Production Methods:: For industrial-scale production, the synthesis might utilize continuous flow reactors, which allow for greater control over reaction parameters and improved scalability. Techniques such as crystallization and purification are employed to ensure the compound meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions:: This compound undergoes various types of chemical reactions, including but not limited to:
Oxidation: : This reaction can modify the dimethylamino groups or the phenolic rings.
Reduction: : Often targets the carbonyl group in the oxobutanoic acid moiety.
Substitution: : The aromatic rings provide sites for electrophilic and nucleophilic substitution reactions.
Oxidation: : Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: : Various halogens or sulfonating agents can be employed, depending on the desired substitution.
Major Products:: The major products of these reactions vary widely, from substituted aromatic compounds to reduced or oxidized derivatives, each with potentially unique properties and applications.
Scientific Research Applications
This compound's versatility has led to its use in numerous scientific disciplines:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its interaction with biological macromolecules.
Medicine: : Investigated for potential therapeutic properties, particularly in targeting specific biochemical pathways.
Industry: : Utilized in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism by which 4-(4-(Bis(4-(dimethylamino)phenyl)methyl)phenoxy)-4-oxobutanoic acid exerts its effects often involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino and phenolic groups can engage in various non-covalent interactions, affecting the activity of these targets and modulating biochemical pathways. The exact pathways are subject to ongoing research and vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds::
Bis(4-(dimethylamino)phenyl)methanol
Phenoxyacetic acid derivatives
4-oxobutanoic acid derivatives
Uniqueness:: What sets 4-(4-(Bis(4-(dimethylamino)phenyl)methyl)phenoxy)-4-oxobutanoic acid apart is its multifaceted functional groups, which confer a unique blend of chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse scientific inquiries and applications.
Properties
Molecular Formula |
C27H30N2O4 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
4-[4-[bis[4-(dimethylamino)phenyl]methyl]phenoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C27H30N2O4/c1-28(2)22-11-5-19(6-12-22)27(20-7-13-23(14-8-20)29(3)4)21-9-15-24(16-10-21)33-26(32)18-17-25(30)31/h5-16,27H,17-18H2,1-4H3,(H,30,31) |
InChI Key |
MRLPIYQCDWSGON-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)OC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


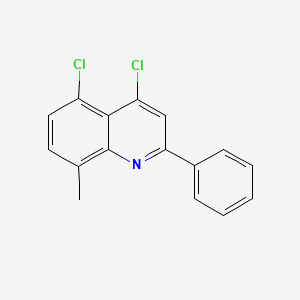
![2-Chloro-6,6-dimethyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyridazino[3,4-b][1,4]oxazine](/img/structure/B15338529.png)
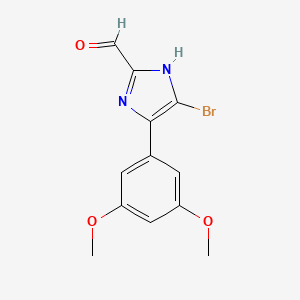
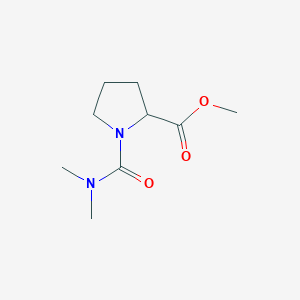

![3-(Dimethylamino)-1-imidazo[1,2-a]pyridin-3-yl-2-propen-1-one](/img/structure/B15338558.png)
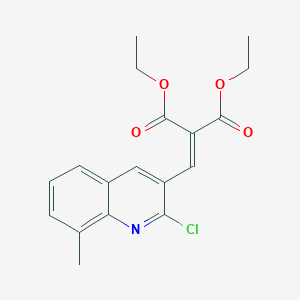
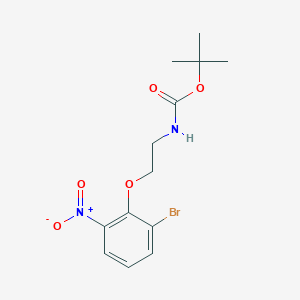
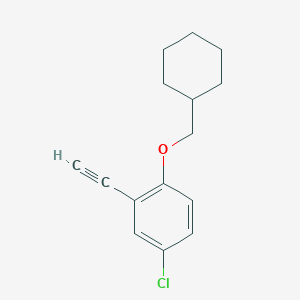

![all-cis-2-tert-Butoxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester](/img/structure/B15338584.png)
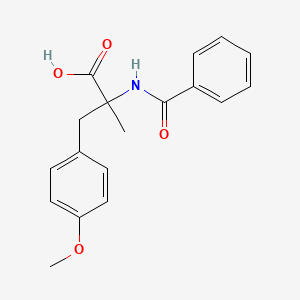
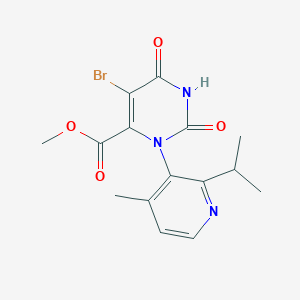
![N-[1-(4-Methoxyphenoxy)propan-2-ylidene]hydroxylamine](/img/structure/B15338624.png)
